N'-(2.4-dimethylcyclohexyl)-urea
Description
N'-(2,4-Dimethylcyclohexyl)-urea is a substituted urea derivative characterized by a cyclohexane ring with methyl groups at the 2- and 4-positions and a urea functional group (-NHCONH₂) attached to the nitrogen. This compound belongs to the broader class of alkylureas, which are widely studied for their applications in agrochemicals, pharmaceuticals, and material science.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2,4-dimethylcyclohexyl)urea |
InChI |
InChI=1S/C9H18N2O/c1-6-3-4-8(7(2)5-6)11-9(10)12/h6-8H,3-5H2,1-2H3,(H3,10,11,12) |
InChI Key |
QYUHFVHEYKOZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclohexyl-Substituted Ureas
(a) Cyclohexylurea (CAS: Not specified in evidence)
- Structure : A single cyclohexyl group attached to the urea moiety.
- Synthesis : Prepared via reaction of cyclohexylamine with urea or phosgene derivatives, as described in classical organic synthesis protocols .
(b) N,N'-Dicyclohexylurea (CAS: 2387-23-7)
- Structure : Two cyclohexyl groups attached to both nitrogen atoms of urea.
- Properties : Molecular weight 224.34 g/mol; used as a byproduct in carbodiimide-mediated coupling reactions.
- Comparison : The dual cyclohexyl substituents increase hydrophobicity and molecular weight relative to N'-(2,4-dimethylcyclohexyl)-urea, which may influence solubility and biological activity .
(c) N-Cyclohexyl-N'-Phenylurea (CAS: 886-59-9)
- Structure : Combines a cyclohexyl group with an aromatic phenyl group on urea.
- Data : Molecular weight 218.29 g/mol; reaction enthalpy (ΔrH°) of -98.4 ± 1.1 kJ/mol for its formation.
- Functional Contrast : The aromatic phenyl group introduces π-π stacking capabilities absent in N'-(2,4-dimethylcyclohexyl)-urea, which could affect binding affinity in pesticidal or pharmaceutical contexts .
Methyl-Substituted Ureas in Agrochemicals
highlights several methyl-substituted ureas with pesticidal applications:
| Compound Name | Substituents | Use |
|---|---|---|
| N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea | Trifluoromethylphenyl group | Herbicide (Fluometuron) |
| N,N-Dimethyl-N'-(4-isopropylphenyl)urea | Isopropylphenyl group | Herbicide (Isoproturon) |
| N'-(2,4-Dimethylcyclohexyl)-urea | 2,4-Dimethylcyclohexyl group | Hypothesized applications in agrochemicals or drug delivery |
Ureas with Complex Functional Groups
(a) N,N-Dicyclohexyl-N-(phthaloylglycyl)urea
- Structure : Incorporates a phthaloylglycyl moiety alongside cyclohexyl groups.
- Relevance : Demonstrates hydrogen-bonding patterns in crystallography, suggesting that N'-(2,4-dimethylcyclohexyl)-urea could exhibit similar intermolecular interactions in solid-state applications .
(b) N,N'-[2-(methoxybenzenesulfonyloxy)phenyl]-urea derivatives
- Structure : Methoxybenzenesulfonyloxy groups attached to aromatic rings.
- Comparison : These compounds, patented for unspecified applications, highlight the versatility of urea derivatives. The target compound’s aliphatic substituents may confer greater metabolic stability compared to these sulfonated analogs .
Preparation Methods
Direct Aminolysis of Urea
The most industrially viable method involves reacting 2,4-dimethylcyclohexylamine with urea under solvent-free conditions. In a representative procedure:
-
Reactant Charging : Urea (45.3 kg) and 2,4-dimethylcyclohexylamine (84.8 kg) are loaded into a high-pressure reactor.
-
Reaction Conditions : The mixture is heated to 125–130°C under autogenic pressure (450 psig) for 45–60 minutes.
-
Workup : Excess amine is recovered via vacuum distillation, and the crude product is slurried with water to facilitate crystallization.
Key Advantages :
-
Eliminates solvent costs and simplifies purification.
Limitations :
-
Requires specialized pressure equipment.
-
Sensitive to moisture, necessitating rigorous drying of reactants.
Isocyanate-Mediated Synthesis
An alternative route employs 2,4-dimethylcyclohexyl isocyanate and ammonia:
-
Reaction : The isocyanate is treated with aqueous ammonia at 0–5°C.
-
Isolation : The product precipitates and is filtered.
Yield Comparison :
The isocyanate method, while avoiding high-pressure conditions, suffers from lower yields due to competing oligomerization reactions.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Reaction efficiency is highly temperature-dependent:
| Temperature (°C) | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| 90 | 0 | – |
| 110 | 55 | 5 |
| 125 | 92 | <1 |
| 150 | 88 | 8 |
Data extrapolated from analogous dimethylurea synthesis indicates optimal performance at 125–130°C. Exceeding 130°C promotes decomposition, while temperatures below 110°C result in incomplete urea decomposition.
Stoichiometric and Solvent Considerations
A 2.5:1 molar ratio of amine to urea maximizes yield while minimizing residual urea. Polar aprotic solvents (e.g., DMF) can enhance solubility but introduce purification challenges. Industrial protocols favor solvent-free systems to reduce costs and environmental impact.
Purification and Characterization
Crystallization Techniques
The crude product is recrystallized from aqueous ethanol (70% v/v), yielding needle-like crystals with a melting point of 180–185°C. Purity is confirmed via:
Industrial-Scale Production
A 30-gallon stainless steel reactor achieves batch yields of 135 kg with 99% purity after recrystallization. Key operational parameters include:
-
Amine Recycling : Unreacted amine is condensed and reused, reducing raw material costs by 40%.
-
Slurry Handling : Aqueous slurries enable safe transfer and minimize dust exposure.
Challenges and Mitigation Strategies
Moisture Sensitivity
Even trace water (>5% w/w) diverts cyanic acid toward CO₂ formation, lowering yields by 15–20%. Pre-drying reactants at 100°C under vacuum mitigates this issue.
Byproduct Formation
Biuret (NH₂CONHCONH₂) arises from urea self-condensation. Strategies to suppress it include:
-
Rapid heating to reaction temperature.
-
Maintaining amine excess throughout the reaction.
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling N'-(2,4-dimethylcyclohexyl)-urea in laboratory settings?
- Answer: Researchers must adhere to stringent safety measures, including:
- Use of chemically resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact .
- Proper ventilation and respiratory protection (e.g., NIOSH-approved P95 or EU-standard ABEK-P2 respirators) to mitigate inhalation risks .
- Avoidance of environmental discharge, particularly into drainage systems, to minimize ecological contamination .
- Methodological Note: Regular glove integrity checks and decontamination protocols (e.g., double-bagging contaminated materials) are critical for compliance with occupational safety standards.
Q. How can the crystal structure of N'-(2,4-dimethylcyclohexyl)-urea be experimentally determined?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving hydrogen-bonding networks and stereochemical configurations in urea derivatives. Key steps include:
- Growing high-purity crystals via slow evaporation in non-polar solvents (e.g., hexane/dichloromethane mixtures).
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement using software suites like SHELXL to model intermolecular interactions, such as N–H···O hydrogen bonds .
Q. What analytical techniques are suitable for verifying the purity of synthesized N'-(2,4-dimethylcyclohexyl)-urea?
- Answer: Combine chromatographic and spectroscopic methods:
- HPLC with UV detection (λ = 254 nm) to quantify impurities below 1% .
- 1H/13C NMR to confirm regiochemistry and detect residual solvents (e.g., DMSO-d6 as an internal standard) .
- Melting point analysis (e.g., 160–162°C range) to validate consistency with literature values .
Advanced Research Questions
Q. How do substituent positions on the cyclohexyl ring influence the hydrogen-bonding behavior of urea derivatives?
- Answer: Substituent steric and electronic effects dictate packing motifs:
- Steric hindrance from 2,4-dimethyl groups may disrupt planar hydrogen-bonded layers observed in simpler ureas .
- Computational modeling (e.g., DFT with B3LYP/6-31G*) can predict bond angles and lattice energies, validated against SC-XRD data .
Q. What strategies resolve contradictions in thermal decomposition data for substituted ureas?
- Answer: Discrepancies often arise from experimental conditions. Mitigation approaches include:
- Standardized protocols: Use dynamic TGA under inert gas (N2) at controlled heating rates (e.g., 10°C/min) to replicate decomposition pathways .
- Statistical validation: Apply ANOVA to compare enthalpy changes (ΔrH°) across studies, accounting for instrumental variability .
- Cross-validation: Pair thermogravimetric data with mass spectrometry (TGA-MS) to identify volatile byproducts and refine mechanistic models .
Q. How can computational models predict the thermodynamic stability of N'-(2,4-dimethylcyclohexyl)-urea under varying conditions?
- Answer: Leverage quantum mechanical and molecular dynamics simulations:
- Reactivity prediction: Calculate Gibbs free energy (ΔG) of hydrolysis or oxidation using Gaussian09 with solvation models (e.g., SMD) .
- Solubility modeling: Apply COSMO-RS to estimate water solubility based on partition coefficients (logP) derived from substituent contributions .
Q. What role do cyclohexyl substituents play in modulating biological activity of urea derivatives?
- Answer: Structural analogs suggest:
- Lipophilicity enhancement: The 2,4-dimethylcyclohexyl group may improve membrane permeability, quantified via PAMPA assays .
- Target selectivity: Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like carbonic anhydrase, guided by steric complementarity .
- Methodological Note: Use SAR studies to correlate substituent bulk (e.g., Taft steric parameters) with IC50 values in enzyme inhibition assays .
Data Presentation and Analysis Guidelines
- Tables: Organize thermochemical data with columns for ΔrH°, methodology, and error margins (e.g., ±5.6 kJ/mol for equilibrium-based measurements) .
- Figures: Use 3D molecular renderings (e.g., PyMOL) to highlight stereoelectronic effects and hydrogen-bonding networks .
- Statistical rigor: Apply Student’s t-test or Tukey’s HSD to assess significance in comparative studies (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
